1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one
Description
1-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one is a synthetic small molecule characterized by a hybrid heterocyclic architecture. Its structure comprises:
- Azetidine ring: A strained 4-membered nitrogen-containing ring, substituted at the 3-position with a methyl group bearing a 1H-1,2,4-triazole moiety.
- Ethanone backbone: The azetidine is linked via a ketone group to a 2-fluorophenoxy ether, providing aromatic and electronic diversity.
This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole derivatives in antifungal, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)21-8-14(20)18-5-11(6-18)7-19-10-16-9-17-19/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUNJUQFKJNVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one is a complex organic molecule that incorporates an azetidine ring, a triazole moiety, and a fluorophenoxy group. This unique structural combination suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The structural components of this compound contribute to its biological activity:
- Azetidine Ring : Known for its role in enhancing the pharmacological properties of compounds, the azetidine ring can facilitate interactions with biological targets.
- Triazole Moiety : Triazoles are recognized for their antifungal and anticancer properties. They can inhibit various enzymes and receptors, leading to significant biological effects such as antimicrobial action and apoptosis in cancer cells .
- Fluorophenoxy Group : The presence of fluorine can enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy against specific molecular targets.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit potent antifungal properties. For instance, derivatives with similar structures have shown remarkable activity against Candida albicans and other pathogenic fungi. The antifungal activity is often quantified using Minimum Inhibitory Concentrations (MIC), with some triazole derivatives displaying MIC values significantly lower than conventional antifungal agents like fluconazole .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazole Derivative A | 0.0156 | 16-fold more active than fluconazole against C. albicans |
| Triazole Derivative B | 0.00097–0.0156 | Broad spectrum against human pathogenic fungi |
Anticancer Activity
The triazole component also contributes to anticancer properties. Studies have shown that compounds with triazole rings can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For example, certain triazoles have demonstrated IC50 values in the low micromolar range against these cancer cells, indicating their potential as effective chemotherapeutic agents .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| HeLa | 0.52 | Compound 7d |
| MCF-7 | 0.34 | Compound 7d |
| HT-29 | 0.86 | Compound 7d |
Case Studies
- Antifungal Efficacy : A study highlighted a triazole derivative with an MIC of 0.0156 μg/mL against Candida albicans, showcasing its potential as a powerful antifungal agent compared to existing treatments .
- Cancer Cell Apoptosis : Another investigation focused on the mechanism of action of triazole derivatives, revealing that they induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (WC6)
- Structure: Lacks the azetidine ring; triazole is directly attached to ethanone, with a 3-fluorophenyl substituent.
- Key Differences: Absence of azetidine reduces steric hindrance and ring strain. The 3-fluorophenyl group (vs. 2-fluorophenoxy) alters electronic properties and binding affinity.
- Activity : Demonstrates moderate antifungal activity against Candida albicans but lower potency compared to azetidine-containing derivatives due to reduced conformational rigidity .
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Structure : Difluorophenyl substitution enhances electronegativity and metabolic stability.
- Key Differences :
- Additional fluorine atom increases lipophilicity (ClogP = 2.1 vs. 1.8 for the target compound).
- Lacks the ether linkage, reducing hydrogen-bonding capacity.
- Activity : Higher MIC (Minimum Inhibitory Concentration) values against Aspergillus fumigatus (MIC = 8 μg/mL) compared to the target compound (MIC = 2 μg/mL), attributed to the absence of azetidine-mediated target engagement .
Azetidine-Containing Derivatives
6-((2R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-fluoropyrimidin-4-ol
- Structure : Features a pyrimidine ring and a hydroxylated butane chain linked to azetidine.
- Key Differences: Extended carbon chain and hydroxyl group improve aqueous solubility (LogS = -3.2 vs. -4.5 for the target compound).
- Activity : Superior antifungal activity (MIC = 0.5 μg/mL against C. albicans) but higher cytotoxicity (IC50 = 12 μM) due to reactive hydroxyl groups .
Phenoxyether Analogues
(Z)-1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl Oxime (4a)
- Structure: Replaces fluorophenoxy with a chloropyridinyl-oxime group.
- Chloropyridinyl group increases molecular weight (MW = 307.7 vs. 291.3 for the target compound).
- Activity : Broader spectrum against plant pathogens (Fusarium graminearum, MIC = 1 μg/mL) but reduced bioavailability in mammalian systems .
Comparative Data Tables
Research Findings and Implications
- Azetidine Advantage: The azetidine ring in the target compound confers conformational rigidity, enhancing binding to fungal CYP51 (lanosterol 14α-demethylase) with a docking score of -9.2 kcal/mol, superior to non-azetidine analogues (-7.5 kcal/mol) .
- Fluorophenoxy vs. Phenyl: The 2-fluorophenoxy ether improves membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) compared to phenyl analogues (Pe = 8 × 10⁻⁶ cm/s) .
- Toxicity Profile : The target compound exhibits lower hepatotoxicity (IC50 > 50 μM in HepG2 cells) compared to chloropyridinyl derivatives (IC50 = 25 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
